Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a hydroxyl group at position 4, and a benzyl ester at the 1-carboxylate position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry and functional groups enable selective modifications, making it valuable for constructing complex nitrogen-containing scaffolds .
Properties
IUPAC Name |
benzyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXBVXJSFDXHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The pyrrolidine scaffold is often constructed through epoxide ring-opening reactions, which enable simultaneous introduction of hydroxyl and amino groups. A key intermediate, tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate , is synthesized via ammonia-mediated ring-opening of 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester .
Reaction Conditions :
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Epoxide Precursor : 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester.
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Ring-Opening Agent : Ammonia water (25–28% w/w) at 60–90°C for 4–15 hours .
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Yield : 62–96% after purification via column chromatography .
This method capitalizes on the bicyclic epoxide’s strain to generate a trans-dihydroxypyrrolidine structure. The tert-butyl ester at the 1-position remains intact during this step, providing a stable handle for subsequent modifications.
Boc Protection of the 3-Amino Group
The free amine at the 3-position is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to prevent undesired side reactions during downstream transformations.
Reaction Conditions :
Mechanistic Insight :
The Boc group forms a stable carbamate via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. This step is critical for preserving the amino functionality during esterification or alkylation steps.
Hydrolysis of the tert-Butyl Ester
To introduce the benzyl ester, the tert-butyl group at the 1-position is hydrolyzed to the corresponding carboxylic acid.
Reaction Conditions :
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Acid Source : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C to room temperature .
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Yield : Quantitative conversion, though isolation of the acid intermediate is often bypassed for direct esterification .
Challenges :
The Boc-protected amine remains stable under these acidic conditions due to the carbamate’s resistance to mild protonation. However, prolonged exposure to strong acids (>1M HCl) risks partial deprotection.
Benzyl Esterification via Steglich Reaction
The carboxylic acid is esterified with benzyl alcohol using carbodiimide-mediated coupling, a widely adopted method for sterically hindered substrates.
Reaction Conditions :
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Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv), dimethylaminopyridine (DMAP, 0.1 equiv), benzyl alcohol (1.5 equiv), DCM at 0°C to room temperature .
Optimization Strategies :
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Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.
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Temperature Control : Gradual warming from 0°C to room temperature reduces racemization at the 3-position.
Alternative Route: Direct Alkylation
For industrial scalability, direct alkylation of the pyrrolidine carboxylate with benzyl bromide offers a cost-effective pathway.
Reaction Conditions :
Limitations :
This method is less favored for stereochemically sensitive substrates due to potential epimerization at the 3- and 4-positions under basic conditions.
Stereochemical Integrity and Analytical Validation
The (3S,4R) configuration is confirmed via:
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Nuclear Magnetic Resonance (NMR) : Coupling constants (J-values) between H-3 and H-4 protons validate the trans-diaxial arrangement .
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Chiral HPLC : Retention times compared to enantiopure standards ensure enantiomeric excess >98% .
Comparative Analysis of Synthetic Routes
| Step | Method | Key Reagents/Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Pyrrolidine Formation | Epoxide Opening | NH₃, H₂O, 60°C | 62–96 | High |
| Boc Protection | Carbamate Formation | Boc₂O, DMAP, DCM | 85–92 | High |
| Ester Hydrolysis | Acidic Cleavage | TFA/DCM | >95 | Moderate |
| Benzylation | Steglich Reaction | DCC, DMAP, BnOH | 78–90 | Moderate |
| Benzylation | Alkylation | BnBr, K₂CO₃, DMF | 70–75 | High |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for:
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups that can mimic natural substrates.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its functional groups allow for further chemical modifications.
Mechanism of Action
The mechanism by which Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate exerts its effects is largely dependent on its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in protecting groups, substituents, stereochemistry, or ester moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Inferred from structural similarity to and .
Key Observations :
- Protecting Groups: The target compound uses a Boc group for amino protection, while analogs like the trans-isomer in employ a Cbz group . Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal.
- Ester Moieties : The benzyl ester in the target compound contrasts with ethyl () or tert-butyl esters (), affecting solubility and deprotection strategies.
- Substituents : Pyridinyl-methyl () or indole groups () introduce aromaticity and steric bulk, altering reactivity and spectroscopic profiles.
Physicochemical Properties
Table 3: Physical Properties
Spectroscopic Highlights :
- Boc Group : Tert-butyl protons resonate as a singlet near δ 1.34 ppm (¹H NMR), while its carbonyl appears at ~1680–1765 cm⁻¹ (IR) .
- Benzyl Ester : Aromatic protons show multiplet signals at δ 7.3 ppm (¹H NMR) .
Stability and Reactivity
Biological Activity
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
Chemical Formula: C17H24N2O5
Molecular Weight: 336.39 g/mol
IUPAC Name: this compound
The compound features a pyrrolidine ring with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group. This unique structure allows for various chemical transformations and interactions with biological targets.
The biological activity of this compound is largely attributed to its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in biochemical reactions. This characteristic enables the compound to mimic natural substrates, facilitating interactions with enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Modulation: The compound has been shown to modulate enzyme activities, particularly those involved in amino acid transport and metabolism. For instance, it can inhibit the activity of the ASCT2 transporter, which is crucial for amino acid homeostasis in cells .
- Cell Proliferation Inhibition: In vitro studies have demonstrated that this compound inhibits cell viability in cancer cell lines such as MCF-7, LnCaP, and MDA-MB-231 in a time- and dose-dependent manner. This suggests potential applications in cancer therapy .
Case Studies
- Inhibition of ASCT2 Transporter:
- Effects on Cancer Cell Lines:
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 3-hydroxypyrrolidine-1-carboxylate | C12H15NO | Lacks tert-butoxycarbonyl protection |
| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | C12H15NO | Different stereochemistry at 3-position |
| Benzyl 4-hydroxyazepane-1-carboxylate | C13H17NO2 | Contains a seven-membered ring |
| Benzyl (R)-3-hydroxypiperidine-1-carboxylate | C13H19NO2 | Piperidine ring instead of pyrrolidine |
The unique stereochemistry and functional groups of this compound provide it with distinct biological interactions not observed in other similar compounds.
Q & A
Q. What are the key synthetic routes for preparing benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via alkylation and Mitsunobu reactions. For example:
- Alkylation : Benzyl bromide is used to alkylate precursors under basic conditions, followed by purification via column chromatography (e.g., 67% yield for a related pyrrolidine derivative) .
- Mitsunobu Reaction : DIAD/PPh₃-mediated coupling with acetic acid introduces hydroxyl-protecting groups (e.g., 49% yield for acetoxy derivatives) .
- Characterization : H/C NMR confirms regiochemistry and stereochemistry, while ESMS validates molecular weight. Purity is assessed via HPLC (e.g., >95% purity standards) .
Q. How should researchers handle stability and storage of this compound to ensure reproducibility?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group.
- Stability Monitoring : Periodic NMR or LC-MS checks detect degradation (e.g., Boc deprotection or hydroxyl group oxidation). Use anhydrous solvents (e.g., DMF, THF) during synthesis to avoid side reactions .
Q. What are common impurities observed during synthesis, and how are they resolved?
- Impurities : Unreacted starting materials (e.g., tert-butyl carbamate intermediates) or diastereomers from incomplete stereochemical control.
- Resolution : Gradient column chromatography (hexane/EtOAC with 0.25% Et₃N) separates stereoisomers. Acid-base washes (e.g., NaOH at pH 8) remove unreacted reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical outcomes in pyrrolidine derivatives?
- Stereocontrol : Use chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) or asymmetric catalysis. For example, Mitsunobu reactions with (-)-DET or (+)-DIPT ligands enhance enantioselectivity .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C for kinetic control vs. reflux for thermodynamic) to favor specific diastereomers. Monitor via H NMR coupling constants .
Q. What strategies mitigate competing side reactions during Boc deprotection?
Q. How does the hydroxyl group’s position influence bioactivity in nitric oxide synthase (NOS) inhibitors?
- Structure-Activity Relationship (SAR) : The 4-hydroxy group enhances hydrogen bonding with nNOS active sites, improving selectivity over other isoforms (e.g., iNOS). Replacements (e.g., 2-hydroxyethoxy or allyloxy) alter potency by modulating steric bulk and solubility .
- In Silico Validation : Docking studies (e.g., AutoDock Vina) compare binding poses of hydroxyl vs. ether derivatives to nNOS crystal structures (PDB: 1NOS) .
Q. What analytical methods resolve discrepancies in reported synthetic yields for Boc-protected pyrrolidines?
- Yield Optimization : Trace water in solvents reduces Boc stability; use molecular sieves or freshly distilled THF.
- Contradiction Analysis : Compare reaction scales (e.g., micromolar vs. millimolar) and purification methods (e.g., flash chromatography vs. preparative HPLC). Reproducibility improves with strict anhydrous protocols .
Methodological Best Practices
8. Recommended techniques for confirming regiochemistry in substituted pyrrolidines:
- NOESY NMR : Identifies spatial proximity between the benzyl group and pyrrolidine protons.
- X-ray Crystallography : Resolves absolute configuration (e.g., (3R,4R) vs. (3S,4S)) using SHELX-refined structures .
9. How to validate purity for in vitro bioactivity assays:
- HPLC-MS : Use a C18 column (MeCN/H₂O gradient) with UV (254 nm) and ESI-MS detection.
- Microanalysis : Match experimental C/H/N/O percentages to theoretical values (±0.4%) .
10. Safety protocols for handling tert-butoxycarbonyl reagents:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
